molecular formula C9H14ClNO2S B2915709 2-(Benzylsulfonyl)ethan-1-amine hydrochloride CAS No. 115861-63-7

2-(Benzylsulfonyl)ethan-1-amine hydrochloride

Cat. No.: B2915709
CAS No.: 115861-63-7
M. Wt: 235.73
InChI Key: AWGRQDRUJTVJLO-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)ethan-1-amine hydrochloride is a synthetic organic compound characterized by a benzylsulfonyl (C₆H₅CH₂SO₂-) group attached to an ethanamine backbone, forming a hydrochloride salt. The benzylsulfonyl moiety, a strong electron-withdrawing group, likely enhances polarity and influences solubility, stability, and receptor interactions compared to analogs with neutral or electron-donating substituents .

Synthesis of such compounds typically involves nucleophilic substitution or sulfonylation reactions, followed by salt formation with hydrochloric acid, as seen in analogous ethanamine hydrochlorides .

Properties

IUPAC Name

2-benzylsulfonylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S.ClH/c10-6-7-13(11,12)8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGRQDRUJTVJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfonyl)ethan-1-amine hydrochloride typically involves the reaction of benzylsulfonyl chloride with ethan-1-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfonyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzylsulfonyl)ethan-1-amine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Benzylsulfonyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethan-1-amine Hydrochloride Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Notable Properties/Applications Reference
2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride C₇H₁₆ClNO 165.66 Cyclobutylmethoxy group Versatile scaffold in agrochemicals, pharmaceuticals
2-(3,5-Dichlorophenoxy)ethan-1-amine hydrochloride C₈H₁₀Cl₃NO 242.53 Dichlorophenoxy group High lipophilicity; potential CNS activity
2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride C₁₄H₁₅Cl₂N 268.20 Chlorophenyl and phenyl groups Small-molecule scaffold for drug discovery
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride C₁₀H₁₄ClNO₂ 223.69* Benzodioxan ring Enhanced metabolic stability due to fused oxygen heterocycle
2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride C₁₂H₁₇ClN₂O 240.73 Ethoxyindole group Potential serotonin receptor modulation

*Calculated from molecular formula.

Structural and Functional Insights

Electron Effects :

  • The benzylsulfonyl group in the target compound is more polar and electron-deficient than the cyclobutylmethoxy (electron-neutral) or ethoxyindole (electron-donating) groups in analogs. This may reduce membrane permeability but improve aqueous solubility .

Lipophilicity: Halogenated analogs (e.g., 2-(3,5-dichlorophenoxy)ethan-1-amine hydrochloride) exhibit higher logP values due to chlorine atoms, favoring blood-brain barrier penetration . In contrast, the benzylsulfonyl group’s polarity may limit CNS uptake.

Biological Activity :

  • Indole- and benzodioxan-containing derivatives (e.g., and ) show affinity for neurotransmitter receptors, suggesting the target compound could be tailored for neuropharmacology .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., cyclobutylmethoxy) are synthesized in fewer steps (85% yield in ), whereas benzylsulfonyl derivatives may require additional sulfonylation steps .

Biological Activity

2-(Benzylsulfonyl)ethan-1-amine hydrochloride, a compound with the CAS number 115861-63-7, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a benzylsulfonyl group attached to an ethan-1-amine backbone, which is significant for its interaction with biological targets. The sulfonamide moiety is known for its ability to form hydrogen bonds and engage in electrostatic interactions, which are crucial for biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It can modulate receptor activities, influencing signaling pathways critical for cell survival and proliferation.
  • Antimicrobial Action : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens by disrupting their metabolic processes.

Biological Activity Overview

Activity Type Details
Antimicrobial Exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Anticancer Potential as an anticancer agent through inhibition of specific cancer-related pathways.
Mechanism Insights Likely involves enzyme inhibition and receptor modulation.

Antimicrobial Studies

In a study investigating the antimicrobial properties of various compounds, this compound was tested against several bacterial strains. Results indicated that it possesses significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Potential

Research has also explored the compound's role in cancer therapy. In vitro assays demonstrated that it can inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest. For instance, one study reported a dose-dependent reduction in cell viability in HeLa cells treated with varying concentrations of the compound .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A series of experiments were conducted to evaluate the efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound showed an MIC of 12.5 μg/mL against S. aureus, indicating strong potential as an antibacterial agent .
  • Case Study on Cancer Cell Lines :
    • In a study focusing on breast cancer cell lines, treatment with this compound resulted in a significant decrease in cell proliferation rates (up to 70% at 50 µM concentration). Mechanistic studies suggested that this effect was mediated through the activation of apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Benzylsulfonyl)ethan-1-amine hydrochloride?

  • Methodology : The synthesis typically involves multi-step reactions starting with benzylsulfonyl chloride and ethanolamine derivatives. A common approach includes:

Sulfonylation : React benzylsulfonyl chloride with ethanolamine under basic conditions (e.g., NaHCO₃) to form 2-(benzylsulfonyl)ethan-1-amine.

Salt Formation : Treat the free base with hydrochloric acid in anhydrous ethanol to precipitate the hydrochloride salt.

Purification : Recrystallize from a mixture of ethanol/diethyl ether to achieve >95% purity.

  • Validation : Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS is critical. For analogous compounds, multi-step syntheses with intermediate isolation and salt formation have been validated .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling :

  • Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood due to potential HCl vapor release .
  • Avoid moisture exposure during synthesis to prevent hydrolysis of the sulfonyl group.
    • Storage :
  • Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize degradation. For short-term use (1–2 weeks), -4°C is acceptable .

Q. What analytical techniques are suitable for characterizing this compound?

  • Purity Analysis :

  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30, 0.1% TFA).
  • Melting Point : Confirm consistency with literature values (if available).
    • Structural Confirmation :
  • NMR : 1H NMR^1 \text{H NMR} should show peaks for benzyl protons (δ 7.2–7.4 ppm), sulfonyl group (no protons), and ethylamine chain (δ 2.8–3.2 ppm).
  • Mass Spectrometry : ESI-MS in positive mode should yield [M+H]⁺ and [M+Cl]⁻ adducts.
    • Refer to analogous amine hydrochlorides for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonylation. For similar amines, catalytic amounts (5 mol%) improved yields by 15–20% .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, THF). DMF enhances solubility of intermediates but may require lower temperatures to suppress side reactions.
  • In Situ Monitoring : Use FTIR to track sulfonyl chloride consumption (disappearance of S=O stretch at 1360 cm⁻¹).

Q. What strategies mitigate decomposition under varying experimental conditions?

  • pH Control : Maintain pH >8 during sulfonylation to prevent premature protonation of the amine. Post-reaction, neutralize carefully to avoid HCl-induced degradation.
  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds. For similar hydrochlorides, degradation initiates above 150°C .
  • Light Sensitivity : Store in amber vials; UV-Vis spectroscopy can detect photodegradation products (e.g., benzaldehyde derivatives) .

Q. How can the compound’s biological activity be assessed in enzyme inhibition assays?

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, proteases).
  • Assay Design :

  • Colorimetric Assays : Use 2-(4-nitrophenyl)ethan-1-amine hydrochloride as a competitive inhibitor control. Monitor absorbance at 405 nm for nitrophenolate release .
  • Kinetic Analysis : Determine KiK_i via Lineweaver-Burk plots. Pre-incubate the compound with the enzyme for 10 min to ensure binding equilibrium.
    • Validation : Cross-reference with β-arrestin-biased agonist studies, where analogous amines showed receptor-specific activity .

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